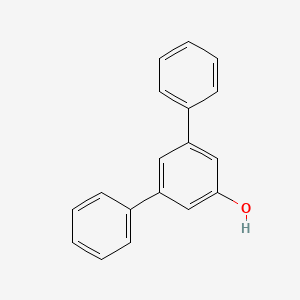

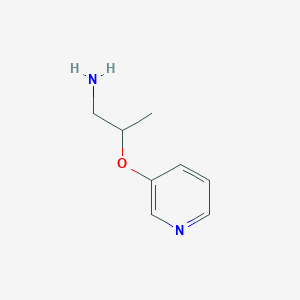

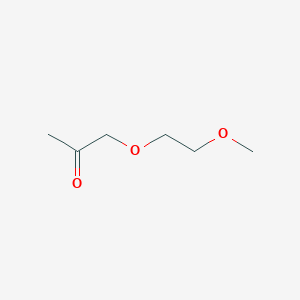

![molecular formula C14H10N2O5 B1364505 3-[(3-nitrobenzoyl)amino]benzoic Acid CAS No. 106590-58-3](/img/structure/B1364505.png)

3-[(3-nitrobenzoyl)amino]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(3-nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H10N2O5 . It has a molecular weight of 286.24 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 3-[(3-nitrobenzoyl)amino]benzoic acid can be represented by the InChI code: 1S/C14H10N2O5/c17-13(9-3-2-6-12(8-9)16(20)21)15-11-5-1-4-10(7-11)14(18)19/h1-8H,(H,15,17)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

3-[(3-nitrobenzoyl)amino]benzoic acid is a white or slightly beige powder . It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .Wissenschaftliche Forschungsanwendungen

Organic Chemistry and Industrial Production

3-[(3-nitrobenzoyl)amino]benzoic acid has significant applications in organic chemistry, particularly in the synthesis of ketoprofen, an anti-inflammatory analgesic drug. This compound is synthesized from benzoic acid through a nitration reaction, followed by reduction reactions. The synthesis process explores different methods, including the use of palladium-charcoal catalysts, which have shown high catalytic activity and selectivity, thereby increasing the yield of the target product (Yin Qun, 2010).

Doping Agent in Polyaniline Synthesis

This compound has been utilized as a doping agent in the synthesis of polyaniline, a conducting polymer. When doped with benzoic acid derivatives, including 3-[(3-nitrobenzoyl)amino]benzoic acid, polyaniline exhibits enhanced electrical conductivity. Such materials have applications in advanced technological domains, like electronics and materials science (C. A. Amarnath & S. Palaniappan, 2005).

Luminescence Sensitization

This chemical is explored for its potential in luminescence sensitization. Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 3-[(3-nitrobenzoyl)amino]benzoic acid, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. Such studies are crucial for developing new luminescent materials with potential applications in imaging and sensing technologies (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Synthesis of Anthraquinone Dyes

The compound plays a role in the synthesis of anthraquinone dyes. Its nitration, followed by cyclization, leads to the formation of various amino-derivatives of anthraquinone, which are valuable in dye manufacturing (J. Arient et al., 1967).

Antibacterial Activity Research

Research into the antibacterial properties of 3-hydroxy benzoic acid derivatives, structurally related to 3-[(3-nitrobenzoyl)amino]benzoic acid, shows promising results. These compounds are being evaluated for their potential as chemotherapeutic agents and their efficacy in managing bacterial infections (Maruti S. Satpute et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(3-nitrobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-13(9-3-2-6-12(8-9)16(20)21)15-11-5-1-4-10(7-11)14(18)19/h1-8H,(H,15,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZJWBKUKXGVAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394331 |

Source

|

| Record name | 3-[(3-nitrobenzoyl)amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-nitrobenzoyl)amino]benzoic Acid | |

CAS RN |

106590-58-3 |

Source

|

| Record name | 3-[(3-nitrobenzoyl)amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

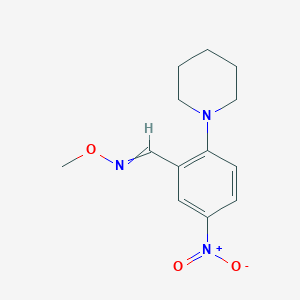

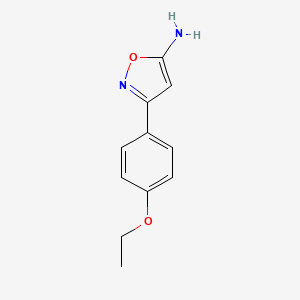

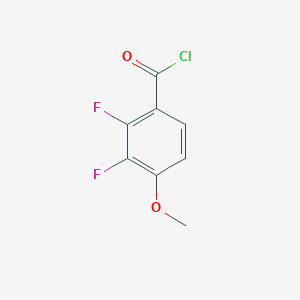

![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)

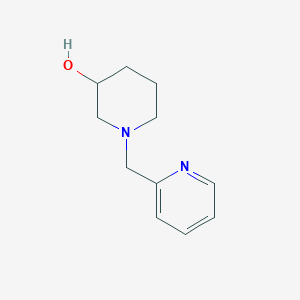

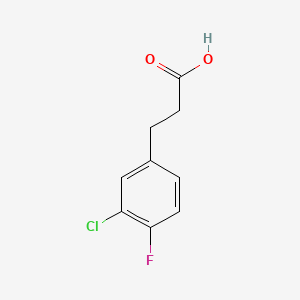

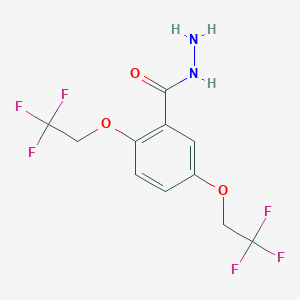

![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)

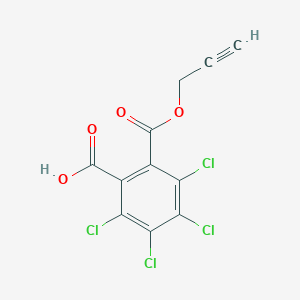

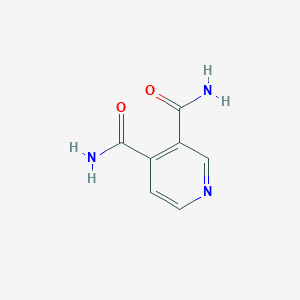

![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)